N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a combination of methoxyphenyl, thiophenyl, and oxalamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenyl, undergoes a series of reactions to introduce the methoxy group at the desired position.
Introduction of the Thiophenyl Group: The thiophenyl group is introduced through a substitution reaction, often using thiophen-2-ylmethyl chloride as a reagent.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The thiophenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Methoxyphenyl aldehydes or acids.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the thiophenyl group.
Scientific Research Applications
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The methoxyphenyl and thiophenyl groups can interact with enzymes or receptors, modulating their activity. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(phenylmethyl)oxalamide
Uniqueness
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both methoxyphenyl and thiophenyl groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions and applications in various fields.
Properties
IUPAC Name |
N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-22-14-8-4-3-7-13(14)15(23-2)11-19-17(21)16(20)18-10-12-6-5-9-24-12/h3-9,15H,10-11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPGIBUYTNSJCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.